Cas no 88373-98-2 ([1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 7-hydroxy-, ethyl ester)

[1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 7-hydroxy-, ethyl ester structure
88373-98-2 structure
Product Name:[1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 7-hydroxy-, ethyl ester
CAS No:88373-98-2
MF:C9H10N4O3
MW:222.200701236725
CID:634907
PubChem ID:4897568
Update Time:2025-04-19

[1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 7-hydroxy-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 7-hydroxy-, ethyl ester
    • ethyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
    • 88373-98-2
    • STK850017
    • RBKJALDYWOKAEB-UHFFFAOYSA-N
    • ethyl 2-{7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
    • DTXSID60406706
    • SCHEMBL9677422
    • Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
    • IDVRNEDKWIRMQI-UHFFFAOYSA-N
    • 882574-84-7
    • 5-ethoxycarbonylmethyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
    • AKOS005628727
    • Ethyl 2-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
    • CS-0326120
    • ethyl (7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-{a}]pyrimidin-5-yl)acetate
    • [1,2,4]Triazolo[1,5-a]pyrimidine-5-acetic acid, 4,7-dihydro-7-oxo-, ethyl ester
    • Ethyl2-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
    • ethyl (7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
    • AKOS001779125
    • CCG-124320
    • Inchi: 1S/C9H10N4O3/c1-2-16-8(15)4-6-3-7(14)13-9(12-6)10-5-11-13/h3,5H,2,4H2,1H3,(H,10,11,12)
    • InChI Key: IDVRNEDKWIRMQI-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1=CC(N2C(N=CN2)=N1)=O)=O

Computed Properties

  • Exact Mass: 222.07529019g/mol
  • Monoisotopic Mass: 222.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 83.4Ų
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司